molecular formula C18H18BrN3OS B4773340 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole

Cat. No. B4773340
M. Wt: 404.3 g/mol
InChI Key: YUWDTOPGKZYIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.

Scientific Research Applications

3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole has been studied for its potential therapeutic applications in various diseases. Some of the research areas where this compound has shown promising results are:
1. Cancer: 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation.
2. Neurodegenerative diseases: This compound has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by reducing oxidative stress and inflammation.
3. Inflammation: 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole has anti-inflammatory effects and has been studied for its potential use in inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have shown that it works by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also works by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole has various biochemical and physiological effects such as:
1. Inducing apoptosis: This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio.
2. Inhibiting cell proliferation: It works by inhibiting the cell cycle and reducing the expression of cyclins and CDKs.
3. Reducing oxidative stress: 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole has antioxidant effects and reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and CAT.
4. Anti-inflammatory effects: It works by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole in lab experiments is its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, making it a versatile compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole. Some of them are:
1. Optimization of synthesis method: There is a need for the development of an efficient and cost-effective synthesis method for this compound.
2. In vivo studies: Further in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
4. Structure-activity relationship studies: Structure-activity relationship studies can help in the development of more potent and selective analogs of this compound.
Conclusion
In conclusion, 3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its diverse biological activities make it a versatile compound for research. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and humans.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS/c1-23-12-11-22-17(15-5-3-2-4-6-15)20-21-18(22)24-13-14-7-9-16(19)10-8-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWDTOPGKZYIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromobenzyl)sulfanyl]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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